1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole
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Description
The compound “1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine” is similar in structure . It has a molecular formula of C13H17Cl2NO3S and a molecular weight of 338.25 .
Chemical Reactions Analysis
Specific chemical reactions involving “1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole” are not available in the literature I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine” have been reported . It has a molecular formula of C13H17Cl2NO3S and a molecular weight of 338.25 .Mechanism of Action
Target of Action
The primary target of the compound 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is the G protein-coupled receptor Opsin 4/Melanopsin (OPN4) . OPN4 plays a crucial role in regulating circadian rhythms, pupil functions, melatonin expression, cognition, and sleep .
Mode of Action
The compound interacts with its target, OPN4, by acting as a potent antagonist . It has been found to bind to Gα11 in lung cancer cells, which modulates the activation of Protein Kinase C (PKC), leading to the activation of the BRAF/MEK/ERK signaling pathways .
Biochemical Pathways
The compound affects the PKC/BRAF/MEK/ERK signaling pathway . This pathway is crucial in cell proliferation, differentiation, and survival. The activation of this pathway by the compound can lead to changes in these cellular processes.
Pharmacokinetics
It is mentioned that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in the suppression of the anchorage-independent growth of lung cancer cells and the growth of patient-derived xenograft tumors in mice . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of lung cancer.
Action Environment
The compound is stable for 2 years from the date of purchase as supplied, and solutions in DMSO may be stored at -20°C for up to 3 months .
Safety and Hazards
properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O3S/c1-17-8-2-7(11)9(3-6(8)10)18(15,16)14-5-12-4-13-14/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFBMBFXHHTIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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